molecular formula C21H18ClNO2 B5086906 N-(3-chloro-2-methylphenyl)-4-phenylmethoxybenzamide

N-(3-chloro-2-methylphenyl)-4-phenylmethoxybenzamide

Cat. No.: B5086906
M. Wt: 351.8 g/mol
InChI Key: ZKIGAAOLJVDDPM-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-phenylmethoxybenzamide is an organic compound with a complex structure, characterized by the presence of a chloro-substituted phenyl group and a phenylmethoxybenzamide moiety

Preparation Methods

The synthesis of N-(3-chloro-2-methylphenyl)-4-phenylmethoxybenzamide typically involves the reaction of 3-chloro-2-methylaniline with 4-phenylmethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

N-(3-chloro-2-methylphenyl)-4-phenylmethoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-phenylmethoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions due to its specific binding properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-phenylmethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group enhances its binding affinity by increasing the electrophilicity of the molecule, allowing it to form stronger interactions with nucleophilic sites on the target. This can lead to inhibition or activation of the target, depending on the specific context.

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-4-phenylmethoxybenzamide can be compared with similar compounds such as:

  • N-(3-chloro-2-methylphenyl)-4-hydroxybenzamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical properties and applications. For instance, the presence of a hydroxy group in N-(3-chloro-2-methylphenyl)-4-hydroxybenzamide can enhance its solubility in water, while the fluorophenyl group in N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine can increase its lipophilicity and membrane permeability.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO2/c1-15-19(22)8-5-9-20(15)23-21(24)17-10-12-18(13-11-17)25-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIGAAOLJVDDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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